

Disperse Orange 13 CAS 6253-10-7 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse Orange 13*

Cat. No.: *B1581431*

[Get Quote](#)

An In-Depth Technical Guide to **Disperse Orange 13** (CAS 6253-10-7)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **Disperse Orange 13** (C.I. 26080), a significant member of the azo dye class. Tailored for researchers, scientists, and professionals in drug development and material science, this guide delves into the dye's fundamental properties, synthesis, mechanism of action, applications, and critical safety and environmental considerations. Our narrative emphasizes the causality behind its chemical behavior and analytical methodologies, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Identity and Physicochemical Profile

Disperse Orange 13 is a non-ionic double azo dye characterized by its low water solubility, a defining feature of disperse dyes.^{[1][2]} This property is fundamental to its application in dyeing hydrophobic synthetic fibers.^{[2][3]} Its primary identifiers are CAS Number 6253-10-7 and Colour Index (C.I.) Name 26080.^{[1][4]}

The molecule's structure, 4-[(4-phenyldiazenyl)naphthalen-1-yl)diazenyl]phenol, consists of two azo groups (-N=N-) linking three aromatic moieties.^[5] This extensive conjugated system is the chromophore responsible for its characteristic orange color.

Caption: Chemical Structure of **Disperse Orange 13**.

Table 1: Physicochemical Properties of **Disperse Orange 13**

Property	Value	Reference(s)
Appearance	Red-brown / Dark-brown powder	[1][6][7]
Molecular Formula	C ₂₂ H ₁₆ N ₄ O	[1][4][6]
Molecular Weight	352.39 g/mol	[4][5][6]
Melting Point	149-153 °C	[4][6][8]
Boiling Point	599.6 ± 35.0 °C (Predicted)	[4][6]
Density	1.22 ± 0.1 g/cm ³ (Predicted)	[4][6]
Solubility	Soluble in ethanol, acetone, benzene, propanol; slightly soluble in carbon tetrachloride; very low solubility in water.	[1][4][6][7]
Behavior in H ₂ SO ₄	Forms a dark green-blue solution in concentrated sulfuric acid, which turns dark green and then brown upon dilution.	[1][4][6]

Synthesis Pathway

The manufacturing of **Disperse Orange 13** is a classic example of diazo coupling chemistry, performed in a two-stage process.[1][6] The causality is rooted in the electrophilic nature of the diazonium salt and the electron-rich nature of the aromatic coupling components.

Protocol for Synthesis:

- **First Diazotization & Coupling:** Aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) to form a diazonium salt. This highly reactive intermediate is immediately coupled with Naphthalen-1-amine.
- **Second Diazotization & Coupling:** The resulting aminoazo compound is subjected to a second diazotization reaction under similar conditions. The new diazonium salt is then

coupled with phenol to yield the final **Disperse Orange 13** molecule.

Caption: Synthesis workflow for **Disperse Orange 13**.

Mechanism of Action in Textile Dyeing

Disperse dyes are engineered for hydrophobic fibers like polyester, which lack the ionic sites found in natural fibers.^[3] The dyeing mechanism is a physical process governed by partitioning and diffusion, rather than ionic bonding.^{[2][3]}

The process is initiated by creating a fine, stable aqueous dispersion of the dye powder using dispersing agents.^[2] Under high temperature (typically 130 °C) and pressure, the polyester fibers swell, increasing the mobility of their amorphous polymer chains.^[2] This creates transient voids, allowing the small, non-ionic dye molecules to diffuse from the aqueous phase into the hydrophobic fiber interior.^[3] Once inside, the dye is trapped as the fiber cools and the polymer structure contracts. The dye molecules are held in place primarily by weak van der Waals forces and dipole interactions.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Disperse dyes [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chembk.com [chembk.com]
- 5. Disperse Orange 13 | C22H16N4O | CID 22625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6253-10-7 | CAS DataBase [m.chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sunlake.lookchem.com [sunlake.lookchem.com]
- 9. Disperse dye - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Disperse Orange 13 CAS 6253-10-7 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581431#disperse-orange-13-cas-6253-10-7-properties\]](https://www.benchchem.com/product/b1581431#disperse-orange-13-cas-6253-10-7-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com